molecular formula C11H22N2 B1465554 (3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-50-1

(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1465554
CAS No.: 1072102-50-1
M. Wt: 182.31 g/mol
InChI Key: JMQDRGNCGUJLPY-HBNTYKKESA-N
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Description

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Discuss its significance and any known uses or applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Provide step-by-step procedures and any relevant reaction mechanisms.

Industrial Production Methods: Discuss any known industrial production methods for the compound, including large-scale synthesis techniques, purification methods, and any challenges associated with industrial production.

Chemical Reactions Analysis

Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, and addition reactions. Provide examples of each type of reaction.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions, including solvents, catalysts, and temperature and pressure conditions.

Major Products: Discuss the major products formed from these reactions and any relevant reaction mechanisms.

Scientific Research Applications

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Mechanism of Action

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Comparison with Similar Compounds

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List of Similar Compounds: Provide a list of similar compounds and discuss their structures, properties, and applications.

Properties

IUPAC Name

(3S,8aR)-3-[(2S)-butan-2-yl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-3-9(2)11-8-13-6-4-5-10(13)7-12-11/h9-12H,3-8H2,1-2H3/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDRGNCGUJLPY-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine

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